Fadolmidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fadolmidine is a potent alpha2-adrenoceptor agonist that has been extensively studied for its analgesic properties. It displays high affinity and full agonist efficacy at all three human alpha2-adrenoceptor subtypes (A, B, and C). This compound has shown potential in various preclinical models of pain, including neuropathies and post-operative pain .
Chemical Reactions Analysis
Fadolmidine undergoes several types of chemical reactions, primarily focusing on its role as a selective alpha2-adrenoceptor agonist. Its design ensures limited central nervous system penetration, making it effective for localized spinal analgesia without widespread systemic effects. The compound’s chemical properties are tailored to its role, ensuring stability and solubility optimized for spinal analgesia applications.
Scientific Research Applications
Fadolmidine has been extensively studied for its analgesic properties, particularly in veterinary medicine. It provides pain relief by inhibiting pain pathways in the nervous system. In studies involving dogs, this compound has shown to produce long-lasting antinociception when administered intrathecally, making it a promising non-opioid option for long-term pain management in animals. Additionally, this compound can induce sedation, making it a useful adjunct in anesthesia, particularly in settings where a combination of sedation and pain control is desirable. Its ability to provide sedation without significant cardiovascular side effects is of particular interest in both animal and potential human anesthesia.
Mechanism of Action
Fadolmidine exerts its effects by acting as an alpha2-adrenoceptor agonist. It binds to alpha2-adrenoceptors, which are distributed throughout the central nervous system and peripheral tissues. By activating these receptors, this compound inhibits the release of norepinephrine, leading to reduced pain signaling and sedation . The compound’s selective action ensures minimal systemic side effects, making it effective for localized spinal analgesia.
Comparison with Similar Compounds
Fadolmidine is often compared with other alpha2-adrenoceptor agonists such as clonidine and dexmedetomidine. While clonidine and dexmedetomidine are more potent in terms of systemic effects, this compound’s unique property lies in its ability to provide long-lasting antinociception with fewer cardiovascular side effects . This makes this compound a promising candidate for long-term pain management, especially in settings where non-opioid analgesics are preferred .
Similar compounds include:
- Clonidine
- Dexmedetomidine
These compounds share similar mechanisms of action but differ in their potency and side effect profiles .
Properties
CAS No. |
189353-31-9 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15) |
InChI Key |
VTZPAJGVRWKMAG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |
Canonical SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |
Synonyms |
2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol fadolmidine MPV 2426 MPV-2426 MPV2426 radolmidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.